Vincristine sulfate
Overview
Description
Synthesis Analysis
The synthesis of vincristine sulfate involves complex chemical processes that start from natural precursors found in the Catharanthus roseus plant. Advances in the total synthesis of natural products containing eight-membered carbocycles, which include compounds like vincristine, have highlighted the challenges and strategies in synthesizing such structurally intricate molecules. Researchers focus on strategic considerations to replicate the natural biosynthesis pathway or develop novel synthetic routes to improve yield and purity (Hu et al., 2020).
Molecular Structure Analysis
Vincristine sulfate's molecular structure is characterized by an eight-membered carbocycle core, which is crucial for its biological activity. The complexity of its structure, including multiple chiral centers and a sulfate group that forms the salt, contributes to its specific interaction with tubulin, the protein building block of microtubules. This interaction prevents the proper assembly of microtubules, essential for cell division, thereby exerting its antitumor effects.
Chemical Reactions and Properties
As a vinca alkaloid, vincristine sulfate participates in chemical reactions that are pivotal for its mechanism of action. It binds to tubulin dimers, inhibiting their polymerization into microtubules and leading to cell cycle arrest at the metaphase. This property is fundamental to its use in chemotherapy, where it selectively targets rapidly dividing cancer cells. The drug's solubility in water due to its sulfate group is also critical for its formulation and administration.
Physical Properties Analysis
The physical properties of vincristine sulfate, such as its melting point, solubility, and stability, are important for its pharmacological application. Its solubility in water and biological fluids determines its bioavailability and efficacy as a chemotherapeutic agent. Studies on the pharmacokinetics of vincristine highlight the importance of these properties in achieving the desired therapeutic outcomes (Said & Tsimberidou, 2014).
Scientific Research Applications
Enhanced Cancer Treatment : PEGylated niosomal vincristine sulfate (PEG-nVCR) improves bioavailability and reduces side effects in lymphoma treatment, offering a promising approach for cancer treatment (Mehrabi et al., 2020).
Canine Chemotherapy : In canine transmissible venereal tumor chemotherapy, vincristine sulfate treatment leads to increased apoptosis, TUNEL, and lectin scores, with galectin-3, Bcl-2, and lectins as suitable indicators for tumor regression (Özyiğit et al., 2014).
Treating Neuroblastoma in Children : Vincristine sulfate shows promise in treating children with generalized neuroblastoma, with measurable lesions and progressive disease no longer being criteria for study entry (Windmiller et al., 1966).
Control of Canine Tumors : Subcutaneous injection of vincristine sulfate effectively controls Canine Transmissible Venereal Tumour (TVT) in genital and extragenital areas, with remission of clinical signs in all cases (Peña et al., 2017).
Potential Neurotoxicity : Vincristine sulfate can cause spheromembranous degeneration of muscle in rats, indicating potential neurotoxicity in patients with acute leukemia (Slotwiner et al., 1966).
Inhibition of Glioma Cells : It inhibits the migration and invasion of human glioma cells, with no enhancement of this effect when combined with phenytoin (Tonn et al., 1995).
Potential Carcinogenic Effects : Vincristine sulfate can induce cell transformation and aneuploidy in Syrian hamster embryo cells, suggesting a carcinogenic potential when exposed to rapidly dividing cells (Tsutsui et al., 1986).
Auditory Nerve Impact : The drug has a neuropathic effect on the rabbit cochlea, affecting the auditory nerve and reducing cochlear sensitivity (Serafy & Hashash, 1981).
Liposomal Improvements : Liposomes can enhance the therapeutic activity of vincristine sulfate, reduce toxic effects, and improve clinical outcomes by prolonging circulation time and increasing drug accumulation at disease sites (Wang Xing-lin, 2012).
Acute Lymphoblastic Leukemia Treatment : Liposomal VCR (VSLI) shows promising results in treating acute lymphoblastic leukemia, potentially beneficial for both Ph+ and Ph- patients (Raj et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTQHPDCURKLKT-JKDPCDLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H56N4O10.H2O4S, C46H58N4O14S | |
Record name | VINCRISTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21221 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044331 | |
Record name | Vincristine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
923.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vincristine sulfate appears as an anticancer drug. White to slightly yellow, amorphous or crystalline powder. Sensitive to light. Odorless. pH (0.1% solution) 3.5 - 4.5. (NTP, 1992) | |
Record name | VINCRISTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21221 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 10 mg/mL at 75 °F (NTP, 1992) | |
Record name | VINCRISTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21221 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Vincristine sulfate | |
CAS RN |
2068-78-2 | |
Record name | VINCRISTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21221 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vincristine sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vincristine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vincristine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
531 °F approximately (NTP, 1992) | |
Record name | VINCRISTINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21221 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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